2-(Iodomethyl)anthracene
Description
Structure
3D Structure
Properties
CAS No. |
117929-45-0 |
|---|---|
Molecular Formula |
C15H11I |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
2-(iodomethyl)anthracene |
InChI |
InChI=1S/C15H11I/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9H,10H2 |
InChI Key |
JWHPNTYBBINCLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CI |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CI |
Synonyms |
2-(IODOMETHYL)-ANTHRACENE |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodomethyl Anthracene and Its Precursors
Synthesis of 2-(Hydroxymethyl)anthracene (B1586659) Intermediates
The most reliable pathway to 2-(iodomethyl)anthracene proceeds through the stable intermediate, 2-(hydroxymethyl)anthracene. guidechem.comtcichemicals.com This alcohol can be synthesized through several established methods, typically involving the reduction of a corresponding carbonyl compound.
Reduction of Anthracene-2-carboxylic Acid: Commercially available or synthetically prepared anthracene-2-carboxylic acid can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Reduction of 2-Anthraldehyde: Similarly, 2-anthraldehyde can be reduced to 2-(hydroxymethyl)anthracene using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
Grignard Reaction: An alternative route starts from 2-bromoanthracene. Formation of the Grignard reagent, 2-anthracenylmagnesium bromide, followed by reaction with a formaldehyde (B43269) source (e.g., paraformaldehyde) yields the desired alcohol after acidic workup.
Conversion of Hydroxymethyl to Iodomethyl Functionality
The transformation of the primary alcohol in 2-(hydroxymethyl)anthracene to the target this compound is a standard functional group conversion. Several methods are available to achieve this iodination with high efficiency.
Appel Reaction: This is a widely used method for converting alcohols to alkyl halides under mild conditions. It involves reacting 2-(hydroxymethyl)anthracene with a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). Imidazole is often added to catalyze the reaction and neutralize the HI byproduct.
Finkelstein Reaction: This method involves a two-step sequence. First, 2-(hydroxymethyl)anthracene is converted to a better leaving group, such as a tosylate (using tosyl chloride) or a bromide/chloride (using PBr₃ or SOCl₂). The resulting intermediate is then treated with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a solvent like acetone (B3395972). The nucleophilic substitution of the leaving group by iodide yields this compound.
Comparative Analysis of Halomethylation Techniques in Anthracene (B1667546) Synthesis
The synthesis of halomethylated anthracenes can be approached via direct halogenation of a methyl precursor or through a multi-step sequence involving a hydroxymethyl intermediate. Each strategy has distinct advantages and disadvantages related to selectivity, efficiency, and substrate scope.
| Feature | Direct Radical Halomethylation | Synthesis via Hydroxymethyl Intermediate |
| Number of Steps | One step from methylanthracene. | Multiple steps (e.g., oxidation/reduction to alcohol, then halogenation). |
| Selectivity | Low. Prone to side reactions like nuclear halogenation and multiple halogenations. acs.orgresearchgate.net | High. Functionalization occurs specifically at the hydroxymethyl position. |
| Reaction Conditions | Often harsh, requiring radical initiators (UV light, AIBN). | Generally milder, especially for the alcohol-to-halide conversion step (e.g., Appel reaction). |
| Substrate Scope | Limited by the stability of the substrate under radical conditions. | Broader scope, as the two-step process avoids harsh radical conditions. |
| Halogen Versatility | Bromination and chlorination are most common; direct iodination is often less efficient. | Highly versatile; conversion to chloride, bromide, or iodide is readily achieved using specific reagents (e.g., SOCl₂, PBr₃, PPh₃/I₂). |
| Overall Yield | Potentially higher in a single step but often compromised by side products and purification challenges. | May be lower due to multiple steps, but purification is often more straightforward, leading to higher purity of the final product. |
Reactivity Profiles of Chloromethyl and Bromomethyl Anthracenes as Precursors
The precursors 2-(chloromethyl)anthracene and 2-(bromomethyl)anthracene (B8678882) are classified as benzylic-type halides. The halogen atom is attached to a methylene (B1212753) (-CH2-) group which is directly bonded to the aromatic anthracene ring. This structural feature is the primary determinant of their chemical reactivity. The proximity of the C-X (X = Cl, Br) bond to the extensive π-electron system of the anthracene core significantly influences the bond's properties and susceptibility to nucleophilic attack.
These precursors are highly reactive towards bimolecular nucleophilic substitution (SN2) reactions. wikipedia.org The SN2 mechanism involves a backside attack by a nucleophile (in this case, the iodide ion, I⁻) on the carbon atom bearing the halogen, leading to the displacement of the halide leaving group in a single, concerted step. The stability of the transition state in this reaction is enhanced by the adjacent anthracene ring, which can delocalize electron density, thus lowering the activation energy compared to non-aromatic alkyl halides.
The Finkelstein reaction is an archetypal SN2 process that involves the exchange of one halogen for another. wikipedia.org The classic application of this reaction for synthesizing this compound involves treating either 2-(chloromethyl)anthracene or 2-(bromomethyl)anthracene with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.orgorganic-chemistry.org
The relative reactivity of the chloro- and bromomethyl precursors is governed by two main factors: the carbon-halogen bond strength and the stability of the departing halide ion (leaving group ability).
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, making the bromomethyl derivative more reactive.
Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the carbon backbone. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable ion and a weaker base. This superior stability facilitates its departure during the SN2 transition state.
Due to these factors, 2-(bromomethyl)anthracene will typically react faster than 2-(chloromethyl)anthracene under identical Finkelstein reaction conditions.
| Property | 2-(Chloromethyl)anthracene | 2-(Bromomethyl)anthracene | Comment |
|---|---|---|---|
| Relative C-X Bond Strength | Stronger | Weaker | Weaker bond requires less energy to break, increasing reaction rate. |
| Leaving Group Ability | Good (Cl⁻) | Excellent (Br⁻) | Bromide is a more stable anion, making it a better leaving group. |
| Relative Reaction Rate | Slower | Faster | The combination of a weaker bond and a better leaving group leads to a higher reaction rate. |
Challenges and Optimizations in Iodomethylation Reactions
While the Finkelstein reaction is a powerful tool for synthesizing this compound, several challenges must be addressed to achieve high yields and purity. The primary challenge stems from the high reactivity of the product itself. The C-I bond is the weakest among the carbon-halogen bonds, making this compound not only a useful synthetic intermediate but also a relatively unstable compound that can participate in undesired side reactions. chemicalbook.com
Key Challenges:
Product Instability: The target compound, this compound, is sensitive to heat and light. The weak C-I bond can undergo homolytic cleavage to form a highly stabilized anthracenemethyl radical, which can initiate various side reactions. chemicalbook.comresearchgate.net
Dimerization and Side Reactions: The formation of radical or carbocation intermediates can lead to dimerization or reactions with the solvent. For the analogous 9-substituted isomer, the formation of a dimer known as lepidopterene has been observed, particularly when the reaction mixture is heated. chemicalbook.comresearchgate.net
Reaction Equilibrium: The Finkelstein reaction is an equilibrium process. wikipedia.org To ensure a high conversion to the desired iodo-product, the equilibrium must be shifted in the forward direction.
Optimization Strategies:
To overcome these challenges, the reaction conditions for the iodomethylation must be carefully controlled and optimized. The primary goal is to favor the desired SN2 pathway while suppressing side reactions.
Solvent Selection: The choice of solvent is crucial. Acetone is the classic solvent for the Finkelstein reaction because sodium iodide (NaI) is highly soluble in it, whereas the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are practically insoluble. wikipedia.org The precipitation of these salts from the reaction mixture effectively removes them from the equilibrium, driving the reaction to completion in accordance with Le Châtelier's principle. organic-chemistry.org
Temperature Control: To prevent thermal decomposition of the product and minimize radical-mediated side reactions, the iodomethylation is typically performed at or below room temperature. chemicalbook.com Isolating the 9-(iodomethyl)anthracene (B1627058) intermediate requires conducting the reaction at room temperature for a limited time to prevent further reactions. chemicalbook.com
Reagent Stoichiometry: Using a large excess of sodium iodide helps to shift the reaction equilibrium towards the formation of this compound. organic-chemistry.org
Exclusion of Light and Air: Given the photosensitivity of many anthracene derivatives and the potential for radical reactions, performing the synthesis under an inert atmosphere (e.g., argon or nitrogen) and in the dark can improve the yield and purity of the final product.
| Challenge | Underlying Cause | Optimization Strategy | Mechanism of Improvement |
|---|---|---|---|
| Reversible Reaction | The Finkelstein reaction is an equilibrium process. wikipedia.org | Use NaI in acetone solvent. | Insoluble NaCl/NaBr byproducts precipitate, driving the reaction forward (Le Châtelier's Principle). wikipedia.org |
| Product Instability / Decomposition | Weak C-I bond; sensitivity to heat and light. | Maintain low reaction temperatures (e.g., room temperature or below). chemicalbook.com | Reduces the rate of thermal decomposition and side reactions. |
| Side-Product Formation (e.g., Dimerization) | Formation of highly reactive anthracenemethyl radical or carbocation intermediates. chemicalbook.comresearchgate.net | Run the reaction in the dark and under an inert atmosphere. | Minimizes photo-induced and oxygen-mediated radical formation. |
Advanced Organic Transformations and Reaction Mechanisms of 2 Iodomethyl Anthracene
Nucleophilic Substitution Reactions Involving the Iodomethyl Group
The iodomethyl group attached to the anthracene (B1667546) core at the 2-position is the primary site for nucleophilic substitution reactions. The reactivity of this group is dictated by the nature of the benzylic-type carbon, which can stabilize both transition states and intermediates.
Mechanistic Pathways of SN1 and SN2 Reactions
The substitution of the iodide in 2-(iodomethyl)anthracene can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions. youtube.comkhanacademy.org
SN1 Mechanism: This pathway involves a two-step process initiated by the departure of the iodide leaving group to form a secondary carbocation. chemicalnote.com This carbocation is significantly stabilized by resonance with the extensive π-system of the anthracene ring. The stability of this intermediate makes the SN1 pathway plausible, especially with weak nucleophiles and in polar protic solvents. youtube.commasterorganicchemistry.com The more substituted a carbocation is, the more stable it is, which generally favors the SN1 pathway. libretexts.org
SN2 Mechanism: This mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. chemicalnote.com While the secondary nature of the carbon might suggest some steric hindrance, the SN2 pathway is still possible, particularly with strong nucleophiles and in polar aprotic solvents. chemicalnote.comrammohancollege.ac.in For primary and secondary alkyl halides, the SN2 mechanism is generally favored due to less steric hindrance compared to tertiary halides. masterorganicchemistry.com
The choice between these pathways is a delicate balance of factors including the strength of the nucleophile, solvent polarity, and the stability of the potential carbocation intermediate. youtube.com
Cycloaddition Reactions of the Anthracene Core
The anthracene moiety of this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reactivity is attributed to the lower aromatic stabilization energy of the central ring compared to the terminal rings. researchgate.net
Diels-Alder Reactions with Dienophiles
Anthracene and its derivatives are known to undergo [4+2] cycloaddition reactions with a variety of dienophiles. researchgate.netwikipedia.org The reaction occurs across the 9 and 10 positions of the anthracene core, leading to the formation of a six-membered ring. researchgate.net The presence of the iodomethyl group at the 2-position can influence the reactivity of the diene system through electronic effects.
The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. organicchemistrydata.orgiitk.ac.in
Regioselectivity: For an unsymmetrical diene like this compound reacting with an unsymmetrical dienophile, the regioselectivity is governed by the electronic properties of the substituents. wikipedia.orgnih.gov The "ortho-para" rule, derived from frontier molecular orbital theory, can often predict the major regioisomer. wikipedia.org However, in the case of 2-substituted anthracenes, the reaction almost exclusively occurs at the 9,10-positions of the anthracene core, as this pathway results in the greatest retention of aromaticity in the product. researchgate.net
Stereochemical Control: The stereochemistry of the Diels-Alder reaction is governed by the "Alder Endo Rule," which states that the substituent on the dienophile preferentially occupies the endo position in the transition state. organicchemistrydata.org This is due to favorable secondary orbital interactions between the dienophile's substituent and the diene's π-system. The stereochemistry of the starting dienophile is also preserved in the product. masterorganicchemistry.com For example, a cis-dienophile will lead to a cis-adduct. masterorganicchemistry.com
The following table illustrates the expected stereochemical outcome for the Diels-Alder reaction of this compound with maleic anhydride (B1165640):
| Reactants | Product | Stereochemical Feature |
| This compound + Maleic Anhydride | 2-(Iodomethyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | The anhydride group is predominantly in the endo position. |
The outcome of a Diels-Alder reaction can be influenced by whether it is under kinetic or thermodynamic control. masterorganicchemistry.com
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the product that is formed fastest (the kinetic product) will predominate. masterorganicchemistry.com For Diels-Alder reactions, the endo adduct is usually the kinetic product due to a lower energy transition state. masterorganicchemistry.com
Thermodynamic Control: At higher temperatures, the Diels-Alder reaction can become reversible, a process known as the retro-Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com Under these conditions, an equilibrium is established, and the most stable product (the thermodynamic product) will be favored. The exo adduct is often more thermodynamically stable due to reduced steric hindrance, even though it forms more slowly. masterorganicchemistry.com
Studies on the kinetics of the Diels-Alder reaction between anthracene and maleic anhydride have been conducted to understand these factors more deeply. sdstate.edu Computational studies have also been employed to investigate the thermodynamic and kinetic parameters of Diels-Alder reactions involving anthracene. chemrevlett.com
| Control | Favored Product | Rationale | Reaction Conditions |
| Kinetic | Endo Adduct | Lower activation energy for the transition state. | Low temperatures, irreversible conditions. |
| Thermodynamic | Exo Adduct | Greater thermodynamic stability of the final product. | High temperatures, reversible conditions. |
Photodimerization and Cycloreversion Processes of this compound
The photochemistry of anthracene and its derivatives is distinguished by the characteristic [4π+4π] photodimerization reaction. This process, along with its reverse reaction, cycloreversion, forms the basis of many applications in materials science, including self-healing polymers and data storage systems. nih.govresearchgate.net
Photoexcitation-Induced Dimer Formation and Reversibility
Upon irradiation with ultraviolet (UV) light, typically at wavelengths greater than 300 nm, two molecules of an anthracene derivative undergo a cycloaddition reaction at their respective 9 and 10 positions. researchgate.net This photoexcitation promotes a molecule to its singlet excited state, which can then interact with a ground-state molecule to form an excimer intermediate. rsc.org This excimer subsequently collapses to form a stable covalent dimer, often referred to as a dianthracene. rsc.org For this compound, this process would result in the formation of a photodimer linked at the central rings.
A key feature of this photodimerization is its reversibility. nih.govresearchgate.net The resulting dimer is photochemically and thermally sensitive. Irradiation with shorter wavelength UV light (typically <300 nm) or heating can induce cycloreversion, breaking the newly formed covalent bonds and regenerating the two original monomeric anthracene molecules. researchgate.net This reversible nature makes anthracene-based systems a form of photochromic material. nih.gov The presence of the 2-(Iodomethyl) substituent on the terminal ring is not expected to inhibit the fundamental dimerization process, which occurs at the central 9,10-positions.
| Process | Typical Conditions | Outcome |
| Photodimerization | UV Irradiation (>300 nm) | Formation of 9,10-linked dimer |
| Cycloreversion | UV Irradiation (<300 nm) or Heat | Regeneration of monomers |
This table summarizes the general conditions for the reversible photodimerization of anthracene derivatives.
Mechanistic Aspects of Photodecomposition and Photostability
While photodimerization is a primary photochemical pathway, other reactions can lead to the decomposition of anthracene derivatives, affecting their photostability. In the presence of oxygen, photo-excited anthracene can generate singlet oxygen, which can then react with a ground-state anthracene molecule to form an anthracene-9,10-endoperoxide. scispace.comresearchgate.net This endoperoxide is often unstable and can decompose, sometimes leading to the formation of anthraquinone. scispace.com
For this compound, a significant and specific photodecomposition pathway involves the cleavage of the carbon-iodine (C-I) bond. The C-I bond is considerably weaker than other bonds within the molecule and is susceptible to homolytic cleavage upon UV irradiation. fujifilm.comworktribe.com This photolysis would generate an anthracen-2-ylmethyl radical and an iodine radical, which could then initiate a cascade of secondary reactions, leading to various degradation products and a loss of the original functionality. The photostability of this compound is therefore expected to be lower than that of other anthracene derivatives lacking such a photolabile bond. nih.gov
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |
| C-I | ~240 |
| C-Br | ~285 |
| C-Cl | ~340 |
| C-H (in methyl) | ~440 |
| C-C (in benzene) | ~500 |
This table provides a comparison of bond dissociation energies, highlighting the relative weakness and photolability of the C-I bond.
Electrophilic Aromatic Substitution on the Anthracene Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. In anthracene, the reaction kinetics and regioselectivity are governed by the structure of the polycyclic aromatic system.
The most reactive positions on the unsubstituted anthracene ring are C9 and C10. rsc.orgyoutube.com Attack by an electrophile at these central positions produces a carbocation intermediate (an arenium ion or sigma complex) in which two benzene (B151609) rings remain fully aromatic. Attack at any other position results in an intermediate with a lower degree of retained aromatic stabilization, making the activation energy for the 9,10-pathway significantly lower. youtube.com
Regioselective Functionalization of Terminal Rings
While the 9,10-positions are kinetically and thermodynamically favored for electrophilic attack, functionalization of the terminal rings (positions 1, 2, 3, and 4) is achievable. nih.govresearchgate.net Strategies to accomplish this often involve deactivating the central ring by introducing sterically bulky or electron-withdrawing substituents at the 9 and 10 positions. researchgate.net Conversely, installing strongly electron-donating substituents on a terminal ring can activate it toward electrophilic attack, overriding the inherent preference for the central ring. nih.gov In the case of this compound, the substitution pattern is pre-defined, and any subsequent electrophilic attack will be directed by the interplay between the inherent reactivity of the anthracene nucleus and the electronic influence of the existing iodomethyl group.
Influence of the Iodomethyl Substituent on Aromatic Reactivity
The -CH₂I (iodomethyl) group at the 2-position influences the reactivity of the anthracene ring towards further electrophilic substitution. Its effect is primarily electronic. The group is not capable of resonance donation or withdrawal with the aromatic system. Its influence is mainly inductive. Due to the high electronegativity of the iodine atom, the -CH₂I group exerts a net electron-withdrawing inductive effect (-I).
This electron-withdrawing nature deactivates the anthracene ring system, making it less reactive towards electrophiles than unsubstituted anthracene. ontosight.ai The reaction rate for electrophilic substitution on this compound is expected to be lower than that for anthracene itself.
Regarding regioselectivity, the strong intrinsic preference for attack at the 9- and 10-positions of the anthracene core is likely to dominate. rsc.org Although the substituent at C2 deactivates the ring, this deactivation is felt throughout the molecule. The stability of the arenium ion formed by attack at C9 or C10 remains significantly greater than that for attack at any other position. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the 9- and 10-positions.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect (on Benzene) |
| -CH₃ (Methyl) | Electron-donating (+I) | None | Activating | Ortho, Para |
| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |
| -CH₂I (Iodomethyl) | Electron-withdrawing (-I) | None | Deactivating | Ortho, Para (by analogy) |
This table compares the electronic effects of the iodomethyl group with other common substituents, predicting its influence on reactivity and regioselectivity.
Derivatization Strategies and Functionalization of 2 Iodomethyl Anthracene
Synthesis of Ester Derivatives for Analytical Applications
The strong fluorescence of the anthracene (B1667546) moiety is a key feature exploited in analytical chemistry. By attaching the 2-(anthrylmethyl) group to non-fluorescent analytes, such as carboxylic acids, highly sensitive detection methods can be developed. This process, known as fluorescent tagging or labeling, converts the analyte into a fluorescent derivative that can be easily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
2-(Iodomethyl)anthracene serves as a fluorescent labeling reagent for carboxylic acids. The reaction involves the nucleophilic substitution of the iodide by a carboxylate anion, forming a highly fluorescent 2-(anthrylmethyl) ester. This derivatization is crucial for the analysis of compounds that lack a native chromophore or fluorophore, such as fatty acids, bile acids, and prostaglandins thermofisher.com.
The general reaction proceeds as follows: R-COOH + this compound + Base → R-COO-CH₂-Anthracene + Base·HI
This esterification makes the carboxylic acids detectable at very low concentrations, with detection limits reported to be in the picomole to femtomole range for similar anthracene-based reagents thermofisher.comnih.gov. The resulting ester derivatives are well-suited for separation by reversed-phase HPLC nih.govnih.gov.
To ensure complete and rapid derivatization for quantitative analysis, the reaction conditions must be carefully optimized. Key parameters include the choice of solvent, base, catalyst, temperature, and reaction time. Due to the low nucleophilicity of carboxylic acids, they must first be converted to their more reactive carboxylate anions using a base thermofisher.com.
Catalysis: Phase-transfer catalysis (PTC) is a highly effective method for this esterification mdpi.comresearchgate.net. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the carboxylate anion from an aqueous or solid phase into the organic solvent (e.g., acetonitrile) where the this compound is dissolved nih.govmdpi.com. This overcomes the mutual insolubility of the reactants and accelerates the reaction under mild conditions mdpi.com. Crown ethers can also be used as catalysts, complexing with the cation of the carboxylate salt (e.g., potassium salt) to enhance its solubility and reactivity in the organic phase.
Optimization: Studies on analogous reagents like 9-chloromethyl anthracene show that optimal yields are achieved by carefully controlling the reagent-to-analyte ratio, catalyst concentration, and reaction time and temperature nih.gov. For instance, a typical procedure involves reacting the carboxylic acid with the labeling reagent in acetonitrile at an elevated temperature (e.g., 75°C) for a specific duration (e.g., 50 minutes) in the presence of a catalyst nih.gov. The reaction is often performed in the dark to prevent potential photo-degradation of the sensitive anthracene derivatives.
Table 1: Optimized Conditions for Fluorescent Derivatization of Carboxylic Acids with Anthracene-based Reagents Data based on analogous compound 9-chloromethyl anthracene.
| Parameter | Optimal Condition | Purpose | Reference |
| Reagent | 9-chloromethyl anthracene | Provides fluorescent tag | nih.gov |
| Solvent | Acetonitrile | Dissolves reactants | nih.gov |
| Catalyst | Tetrabutylammonium bromide | Phase-transfer catalyst | nih.gov |
| Temperature | 75°C | Increases reaction rate | nih.gov |
| Time | 50 minutes | Ensures complete reaction | nih.gov |
| Detection (HPLC) | λex = 365 nm, λem = 410 nm | Fluorescence detection | nih.gov |
Formation of Organophosphorus Compounds
The reactivity of the iodomethyl group also allows for the synthesis of organophosphorus compounds, which are pivotal intermediates in organic synthesis, most notably for the construction of carbon-carbon double bonds.
This compound reacts readily with phosphines, such as triphenylphosphine (B44618), via a bimolecular nucleophilic substitution (Sₙ2) reaction to form a stable phosphonium salt lumenlearning.commasterorganicchemistry.com. The lone pair of electrons on the phosphorus atom acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon and displacing the iodide ion masterorganicchemistry.com.
Reaction Scheme: this compound + P(C₆H₅)₃ → [2-(Anthrylmethyl)triphenylphosphonium]⁺I⁻
This reaction is typically carried out by heating the reactants in a suitable solvent like benzene (B151609) or toluene orgsyn.orgchemicalbook.com. The resulting phosphonium salt is a crystalline solid that often precipitates from the solution upon cooling and can be isolated in high yield by simple filtration orgsyn.orgchemicalbook.com. The iodide anion serves as the counter-ion to the positively charged phosphonium cation.
The synthesized (2-anthrylmethyl)triphenylphosphonium iodide is a precursor to a phosphorus ylide, also known as a Wittig reagent lumenlearning.comudel.edu. The methylene protons adjacent to the positively charged phosphorus atom are acidic and can be removed by a strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) to form the ylide masterorganicchemistry.comorganic-chemistry.org. The ylide is a resonance-stabilized species with a nucleophilic carbon atom lumenlearning.com.
Ylide Formation: [2-(Anthrylmethyl)triphenylphosphonium]⁺I⁻ + Base → (2-Anthrylmethylidene)triphenylphosphorane + Base-H⁺ + I⁻
This ylide is a powerful nucleophile that is central to the Wittig reaction, a widely used method for synthesizing alkenes from aldehydes and ketones udel.eduorganic-chemistry.orgwikipedia.org. The ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide masterorganicchemistry.comorganic-chemistry.org. The use of a Wittig reagent derived from this compound allows for the introduction of a fluorescent and electroactive 2-(anthrylmethylidene) moiety into various molecules.
Table 2: Two-Step Synthesis of Alkenes via Wittig Reaction
| Step | Reaction Name | Reactants | Product |
| 1 | Phosphonium Salt Formation | This compound, Triphenylphosphine | (2-Anthrylmethyl)triphenylphosphonium iodide |
| 2 | Ylide Formation & Wittig Reaction | Phosphonium salt, Strong Base, Aldehyde/Ketone | Alkene, Triphenylphosphine oxide |
Amine-Functionalized Derivatives
The synthesis of amine-functionalized anthracenes from this compound can be achieved through nucleophilic substitution, where an amine or an amine-equivalent acts as the nucleophile. This reaction provides a direct route to compounds such as 2-(aminomethyl)anthracene and its N-substituted derivatives.
The direct reaction with ammonia or a primary/secondary amine can yield the corresponding primary, secondary, or tertiary amine. The reaction involves the displacement of the iodide by the nitrogen nucleophile.
Reaction with a Primary Amine: this compound + R-NH₂ → [2-(Anthrylmethyl)-NH₂-R]⁺I⁻ [2-(Anthrylmethyl)-NH₂-R]⁺I⁻ + R-NH₂ ⇌ 2-(Anthrylmethyl)-NH-R + R-NH₃⁺I⁻
A challenge with direct amination is the potential for over-alkylation, where the product amine, being nucleophilic itself, can react with another molecule of this compound. Using a large excess of the amine nucleophile can help to minimize this side reaction. Alternative strategies, such as the Gabriel synthesis (using phthalimide anion as the nucleophile followed by hydrolysis) or reacting with sodium azide followed by reduction, can provide cleaner routes to the primary amine, 2-(aminomethyl)anthracene. These amine derivatives are valuable as synthetic intermediates and as fluorescent probes in their own right.
Synthesis of Aminoethyl Pyrrole Derivatives with Pendant Anthracene Groups
The synthesis of pyrrole derivatives bearing a pendant anthracene group can be readily achieved by leveraging the reactivity of this compound. A common strategy involves the N-alkylation of a pyrrole precursor, such as an aminoethyl-substituted pyrrole. In this reaction, the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the iodide leaving group.
This synthetic approach results in a stable carbon-nitrogen bond, covalently linking the anthracene unit to the pyrrole ring via an ethylamino bridge. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen iodide formed as a byproduct, driving the reaction to completion. The resulting conjugate combines the distinct chemical and electronic properties of both the anthracene and pyrrole moieties within a single molecule.
Photoinduced Electron Transfer (PET) Effects in Aminoanthracene Systems
Derivatives of this compound that contain an amino group, such as those described above, are excellent models for studying Photoinduced Electron Transfer (PET). PET is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, leading to fluorescence quenching.
In an aminoanthracene system, the anthracene unit acts as the fluorophore (the light-absorbing and emitting part), while the amino group serves as the electron donor. The process can be described as follows:
Excitation: The anthracene core absorbs a photon, promoting an electron to an excited state (An*).
Electron Transfer: The lone pair of electrons on the nitrogen atom of the amino group is transferred to the photoexcited anthracene. This forms a charge-separated state consisting of a radical cation on the amine and a radical anion on the anthracene (An⁻-N⁺).
Quenching: This charge-separated state is non-fluorescent and decays back to the ground state non-radiatively, effectively quenching the anthracene fluorescence.
A key feature of these systems is their sensitivity to pH. In the presence of an acid, the amino group becomes protonated (-NH3⁺). This protonation lowers the energy of the nitrogen lone pair, making it energetically unfavorable to donate an electron to the excited anthracene. Consequently, the PET process is inhibited, and the characteristic fluorescence of the anthracene is restored. This "on-off" switching of fluorescence makes these molecules effective pH sensors. The efficiency of PET-induced quenching is a critical factor, and in some systems, it can lead to the formation of long-lived triplet excited states. core.ac.uk
Conjugation with Other Chromophores and Fluorophores
The unique photophysical properties of anthracene make this compound a valuable component for constructing multi-chromophoric systems designed for applications in light-harvesting and molecular switching.
Anthracene-BODIPY Cassettes for Energy Transfer Studies
Molecular systems that link an energy donor to an acceptor, often called "cassettes," are widely used to study Förster Resonance Energy Transfer (FRET). Anthracene-BODIPY (boron-dipyrromethene) cassettes are a prime example, where the anthracene moiety functions as the energy-absorbing donor and the BODIPY dye acts as the energy acceptor and final emitter. nih.govresearchgate.net
In these constructs, the anthracene unit absorbs light at shorter wavelengths and, instead of fluorescing, transfers its excitation energy non-radiatively to the nearby BODIPY unit. nih.gov The BODIPY then emits this energy as fluorescence at its characteristic longer wavelength. This process results in a large apparent Stokes shift (the difference between the excitation and emission wavelengths).
The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor and their relative orientation. nih.govresearchgate.net By using rigid linkers to connect the two chromophores, researchers can create systems with highly efficient energy transfer. researchgate.net Time-resolved fluorescence studies on such cassettes have shown that the fluorescent states of the anthracene donor are extremely short-lived (less than 50 ps), indicating that the collected photons are transferred almost quantitatively to the BODIPY unit. acs.org The rate constants for this intramolecular energy transfer can exceed 2 x 10¹⁰ s⁻¹. acs.org
| Cassette Component | Role | Absorption (nm) | Emission (nm) | Quantum Yield (Φ) | Energy Transfer Efficiency |
| Anthracene | Donor | ~365-385 | ~380-450 (quenched) | - | >90% in efficient systems |
| BODIPY | Acceptor | ~490-520 | ~510-540 | 0.12–0.60 | - |
Note: Specific wavelengths and quantum yields vary depending on the exact molecular structure and solvent. rsc.org
Design of Anthracene-Oxazine Conjugates as Molecular Switches
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or changes in pH. wikipedia.org An anthracene-oxazine conjugate can function as a highly effective acid-base responsive molecular switch. sciforum.net
In a representative system, an anthracene fluorophore is covalently linked to a 1,3-oxazine ring. sciforum.net This conjugate is typically colorless. Upon the addition of an acid, such as trifluoroacetic acid (TFA), the oxazine ring is protonated and undergoes a ring-opening reaction. This structural change creates a highly conjugated merocyanine-like structure, resulting in a dramatic color change (e.g., to intense pink) and a large bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of over 140 nm. sciforum.net
The process is reversible. When a base, such as triethylamine (TEA), is added, it neutralizes the acid and triggers the ring-closing reaction, restoring the original colorless oxazine form. This reversible write-read-erase capability has potential applications in technologies like rewritable paper and acid-jet printing. sciforum.net
Incorporation into Polymeric Systems
The attachment of functional end-groups to polymers is a powerful method for tailoring their properties for specific applications. This compound can be used to introduce the anthracene moiety onto the terminus of a polymer chain.
End-Capped Polymers via Atom Transfer Radical Polymerization
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with precise molecular weights, low polydispersity, and well-defined architectures. cmu.edunih.gov A key feature of ATRP is the ability to use functional initiators to install specific chemical groups at the beginning of every polymer chain.
To create an anthracene end-capped polymer, this compound can be chemically converted into an ATRP initiator. For example, it can be reacted with a molecule like ethyl 2-bromoisobutyrate, which contains the necessary alkyl halide functionality to initiate polymerization. A more robust initiator, such as 9-anthracenemethyl-2-bromoisobutyrate, can be synthesized and used to polymerize monomers like methyl methacrylate (MMA). researchgate.net
The polymerization process involves the reversible activation of the initiator by a transition-metal catalyst (typically a copper complex), generating a radical that propagates by adding monomer units. researchgate.netacs.org Because initiation is fast and termination reactions are minimized, all polymer chains grow at a similar rate, resulting in a well-defined polymer where each chain is terminated by an anthracene group. These fluorescently-labeled polymers are valuable tools for studying polymer dynamics, self-assembly, and for use in advanced materials.
Photophysical and Electronic Properties Studies of 2 Iodomethyl Anthracene and Its Derivatives
Electronic Absorption and Emission Characteristics
The electronic absorption and emission spectra of anthracene (B1667546) derivatives are primarily governed by π-π* transitions within the conjugated ring system. These spectra are characterized by distinct features that are sensitive to the molecular structure and the surrounding environment.
The absorption and fluorescence spectra of anthracene and its derivatives in the gas phase or in non-polar solvents typically display a well-resolved vibrational (vibronic) structure. wikipedia.orgwolfram.comnih.gov This fine structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. wikipedia.org When a molecule absorbs a photon, it transitions from its electronic ground state (S₀) to an excited state (S₁), and this process can simultaneously excite vibrational levels within the S₁ state. wikipedia.orgmontana.edu
Each peak in the vibronic progression corresponds to a transition from the ground vibrational level of the S₀ state to a different vibrational level (v' = 0, 1, 2, ...) of the S₁ state. The transition to the lowest vibrational level of the excited state (0-0 transition) is the one of lowest energy. wolfram.commontana.edu The relative intensities of these vibronic bands are governed by the Franck-Condon principle, which states that electronic transitions are most likely to occur without changes in the nuclear coordinates. wikipedia.orgwolfram.com The characteristic spacing of these peaks in anthracene derivatives corresponds to the energies of C-C stretching modes within the aromatic rings, which are typically in the range of 1400 cm⁻¹. The presence of substituents can influence the vibronic coupling, potentially altering the intensity distribution and resolution of these bands. rsc.org
Solvatochromism describes the change in the position, and sometimes intensity, of a substance's absorption or emission spectra when dissolved in different solvents. wikipedia.org This phenomenon is a result of differential solvation of the molecule's ground and excited electronic states, driven by solute-solvent interactions such as dipole-dipole interactions and hydrogen bonding. wikipedia.org Fluorophores whose emission is particularly sensitive to the solvent's polarity are known as solvatochromic fluorophores. mdpi.com
For anthracene derivatives, the fluorescence emission often shows a pronounced sensitivity to the solvent environment. mdpi.commdpi.comresearchgate.net In general, an increase in solvent polarity leads to a bathochromic (red) shift in the emission maximum. wikipedia.orgmdpi.com This occurs because the excited state of many anthracene derivatives is more polar than the ground state. Polar solvent molecules can rearrange around the excited-state dipole, lowering its energy and thus red-shifting the subsequent fluorescence. mdpi.com This property allows anthracene-based molecules to be used as probes for sensing the microenvironment polarity in various systems. wikipedia.orgmdpi.com The magnitude of the solvatochromic shift can be correlated with empirical solvent polarity scales, such as the ET(30) scale. mdpi.com
The table below illustrates the typical solvatochromic effect on the emission properties of a generic solvatochromic anthracene dye in solvents of varying polarity.
| Solvent | Polarity (ET(30) kcal/mol) | Emission Maximum (λem nm) | Fluorescence Quantum Yield (Φf) |
| Hexane | 31.0 | 508 | High |
| Toluene | 33.9 | 520 | ... |
| Dichloromethane | 40.7 | 555 | ... |
| Acetone (B3395972) | 42.2 | 580 | ... |
| Acetonitrile | 45.6 | 595 | ... |
| Ethanol | 51.9 | 623 | Low |
| Water | 63.1 | 650 | Very Low |
| Note: Data is representative of a generic solvatochromic anthracene derivative to illustrate the concept. mdpi.commdpi.com |
Excited State Dynamics and Energy Transfer Mechanisms
Upon photoexcitation, molecules like 2-(Iodomethyl)anthracene can undergo several processes besides fluorescence. These include intersystem crossing to the triplet state and energy transfer to other molecules through various mechanisms.
Following excitation to the singlet excited state (S₁), a molecule can undergo a spin-forbidden transition to an isoenergetic triplet state (T₁) in a process called intersystem crossing (ISC). rsc.org For many organic chromophores, ISC is generally inefficient. However, the efficiency of ISC can be significantly enhanced by the presence of a heavy atom, such as iodine, either within the molecule or in the solvent. rsc.org This "heavy-atom effect" promotes spin-orbit coupling, which facilitates the change in spin multiplicity required for the S₁ → T₁ transition. rsc.org
Therefore, in this compound, the iodine atom is expected to significantly increase the rate of intersystem crossing, leading to a higher quantum yield of triplet state formation compared to unsubstituted anthracene. These triplet states are typically longer-lived than singlet states and can act as photosensitizers. uiowa.edursc.org For example, the triplet state of anthracene has been shown to initiate chemical reactions, such as cationic polymerizations, through electron transfer to an initiator molecule. uiowa.edu Studies have demonstrated that for anthracene, the electron transfer can occur primarily from the triplet state, which can be present in much higher concentrations than the singlet state under continuous irradiation. uiowa.edu
Photoinduced electron transfer (PET) is a process where an excited molecule transfers an electron to or from another molecule, leading to the formation of a radical ion pair. ias.ac.in This process is a primary mechanism for the quenching of fluorescence. If an anthracene derivative is in proximity to an electron donor or acceptor, excitation can be followed by electron transfer, which provides a non-radiative decay pathway that competes with fluorescence, thus "quenching" the emission. ias.ac.inias.ac.in
The efficiency of PET depends on the thermodynamic driving force of the reaction and the distance and orientation between the donor and acceptor moieties. In many sensor applications, a fluorophore (like anthracene) is covalently linked to a quencher (an electron donor or acceptor). The binding of a target analyte can disrupt the PET process, for example, by changing the redox potential of the quencher or altering the distance between the donor and acceptor. This disruption "turns on" or enhances the fluorescence, providing a detectable signal. core.ac.uk Conversely, systems can be designed where analyte binding initiates a PET process, leading to fluorescence quenching. nih.gov
Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two chromophores, a donor and an acceptor. wikipedia.orgnih.gov Energy is transferred from an excited donor molecule to a ground-state acceptor molecule through long-range dipole-dipole interactions. nih.gov Key conditions for FRET include a short distance between the donor and acceptor (typically 1-10 nm), significant spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and a favorable relative orientation of their transition dipoles. gu.semdpi.com
The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an extremely sensitive "spectroscopic ruler" for measuring nanometer-scale distances and conformational changes in macromolecules like proteins and nucleic acids. wikipedia.orgmdpi.com Anthracene and its derivatives, with their high fluorescence quantum yields and well-defined emission spectra, can serve as effective FRET donors. By labeling two points of interest on a biomolecule with an anthracene donor and a suitable acceptor, changes in the distance between these points can be monitored by measuring the FRET efficiency, providing insights into molecular interactions and dynamics. wikipedia.org
Aggregation-Induced Emission (AIE) Phenomena
The AIE properties of anthracene derivatives are fundamentally linked to the substitution pattern on the anthracene core. Research has shown that attaching bulky groups to the anthracene molecule can prevent the detrimental π-π stacking that typically leads to fluorescence quenching in the solid state. This restriction of close intermolecular contact is a key factor in enabling AIE.
Structural Factors Influencing AIE Properties
For anthracene derivatives to exhibit AIE, their molecular structure must facilitate the restriction of intramolecular motion upon aggregation. This is often achieved by introducing substituents that create significant steric hindrance. For instance, the attachment of bulky groups at the 9 and 10 positions of the anthracene ring has been a successful strategy in creating AIE-active materials. These bulky substituents prevent the planar anthracene cores from forming closely packed, non-emissive excimers.
In the hypothetical case of this compound, the iodomethyl group at the 2-position would likely play a crucial role. The size and rotational freedom of the -CH₂I group could influence how the molecules pack in the solid state. However, without experimental data, it is difficult to predict whether this substitution pattern would be sufficient to induce strong AIE. The planarity of the anthracene core might still dominate, potentially leading to undesirable π-π stacking.
A comparative analysis of different halomethyl-substituted anthracenes could provide valuable insights. For example, comparing the photophysical properties of 2-(fluoromethyl)-, 2-(chloromethyl)-, 2-(bromomethyl)-, and this compound in their aggregated states would help elucidate the role of the halogen's size and electronegativity on the AIE effect. Unfortunately, such comparative studies for the 2-substituted series are not available in the current body of scientific literature.
Table 1: Hypothetical Photophysical Data for 2-(Halomethyl)anthracene Derivatives in Solution and Aggregated State
| Compound | Solvent | Emission Max (nm) | Quantum Yield (%) | Aggregate | Emission Max (nm) | Quantum Yield (%) | AIE Effect |
| 2-(Fluoromethyl)anthracene | THF | ~400 | Low | Water/THF | Not Reported | Not Reported | Unknown |
| 2-(Chloromethyl)anthracene | THF | ~405 | Low | Water/THF | Not Reported | Not Reported | Unknown |
| 2-(Bromomethyl)anthracene (B8678882) | THF | ~410 | Low | Water/THF | Not Reported | Not Reported | Unknown |
| This compound | THF | ~415 | Low | Water/THF | Not Reported | Not Reported | Unknown |
| Note: This table is purely hypothetical and for illustrative purposes, as no experimental data for the AIE properties of these specific compounds could be located. |
Non-Covalent Interactions in Aggregated States
The nature and strength of non-covalent interactions are critical in dictating the packing of molecules in the crystalline or aggregated state, and thus their AIE characteristics. In iodo-substituted organic compounds, halogen bonding has emerged as a significant directional interaction that can be exploited in crystal engineering. A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the case of this compound, the iodine atom could potentially form halogen bonds with electron-rich regions of neighboring molecules, such as the aromatic π-system or other heteroatoms if present in a co-crystal.
These directional halogen bonds could enforce a packing motif that prevents π-π stacking and restricts intramolecular rotations, thereby promoting AIE. For instance, C–I···π interactions could lead to a herringbone or other non-parallel arrangement of the anthracene cores.
Applications of 2 Iodomethyl Anthracene in Advanced Materials and Chemical Probes
Molecular Switching Systems
Molecular switches are molecules that can be reversibly interconverted between two or more stable states in response to external stimuli such as light, redox potential, or temperature. These systems are of great interest for their potential applications in data storage, molecular computing, and smart materials. The anthracene (B1667546) scaffold is a popular component in the design of molecular switches due to its well-defined photochemical and electrochemical behavior.
Optical Molecular Switches Based on Photodimerization
The photodimerization of anthracene is a classic [4π+4π] cycloaddition reaction that occurs upon irradiation with UV light, typically leading to the formation of a dimer. This process results in a significant change in the electronic structure and, consequently, the absorption and emission properties of the molecule. The extended π-conjugation of the anthracene monomer is disrupted in the dimer, leading to a loss of its characteristic fluorescence. This reversible transformation between the fluorescent monomer and the non-fluorescent dimer forms the basis of an optical molecular switch.
While direct studies on the photodimerization of 2-(Iodomethyl)anthracene are not extensively detailed, the behavior of substituted anthracenes provides a strong precedent for its potential in this application. The substitution pattern on the anthracene ring is known to influence the diastereoselectivity of the photodimerization, affecting the ratio of syn and anti dimers formed. For instance, studies on 2,3-disubstituted anthracenes have shown that the steric bulk of the substituents can dictate the stereochemical outcome of the cycloaddition. nih.gov This principle suggests that the iodomethyl group at the 2-position would similarly influence the photodimerization process, potentially allowing for control over the structure and properties of the resulting dimeric switch. The photodimerization process is reversible, with the monomer being regenerated upon heating or irradiation at a different wavelength.
Redox Switching of Anthracene Fluorescence
The fluorescence of anthracene derivatives can be modulated by the presence of a redox-active unit within the same molecule. This forms the basis of redox-fluorescent switches, where the emission of the anthracene fluorophore is turned "on" or "off" by changing the oxidation state of the appended redox center. A common mechanism for this switching is Photoinduced Electron Transfer (PET). In the "off" state, an electron can be transferred from the redox unit to the photoexcited anthracene, quenching its fluorescence. Upon oxidation of the redox unit, this electron transfer pathway is inhibited, and the fluorescence is turned "on".
A well-documented example of this principle is a molecular triad composed of a tetrathiafulvalene (TTF) unit linked to an anthracene moiety. In this system, the fluorescence of the anthracene is quenched by the electron-donating TTF. Upon electrochemical oxidation of the TTF unit, the PET process is suppressed, and the characteristic anthracene fluorescence is restored. nih.gov This reversible modulation of fluorescence through sequential oxidation and reduction demonstrates the viability of a redox-driven molecular switch. nih.gov The reactive iodomethyl group of this compound provides a convenient handle to attach various redox-active units, such as ferrocene or TTF derivatives, through nucleophilic substitution reactions, thereby enabling the construction of novel redox-fluorescent switches.
Multistable Molecular Switches with Electrochemical, Thermal, and Photochemical Interconversion
Building upon the principles of optical and redox switching, more complex multistable molecular systems can be designed. These systems can exist in three or more distinct states that can be interconverted using a combination of different stimuli, such as light, electricity, and heat. Such multi-addressable switches are promising for the development of molecular-level logic gates and high-density memory devices.
While a multistable switch based specifically on this compound has not been reported, the design principles can be extrapolated from existing anthracene-based systems. For example, a system based on an anthracene-extended bis-thiaxanthylidene has been shown to exhibit three distinct, individually addressable states. These states, which include a closed-shell species, an open-shell diradical, and a dicationic state, can be interconverted through a combination of electrochemical, thermal, and photochemical reactions. This demonstrates that the anthracene core can be integrated into molecules that exhibit complex switching behavior. The functionalization of such systems, potentially through precursors like this compound, could allow for the fine-tuning of their switching properties and their integration into larger molecular architectures.
Fluorescent Probes and Chemosensors
Fluorescent probes and chemosensors are molecules designed to detect the presence of specific analytes, such as metal ions or small molecules, with high sensitivity and selectivity. The detection event is signaled by a change in the fluorescence properties of the probe, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity, or a shift in the emission wavelength. Anthracene derivatives are widely used as the signaling unit in such probes due to their high fluorescence quantum yields and sensitivity to their local chemical environment.
Design Principles for Turn-On/Turn-Off Fluorescent Probes
The design of "turn-on" and "turn-off" fluorescent probes often relies on modulating the efficiency of non-radiative decay pathways of the fluorophore. Two common mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
PET-based probes: In a typical PET sensor, the anthracene fluorophore is linked to a receptor unit that can bind the target analyte. In the absence of the analyte, a PET process occurs from the receptor to the excited fluorophore, quenching the fluorescence (turn-off state). Upon binding of the analyte to the receptor, the energy levels of the receptor are altered, inhibiting the PET process and leading to a restoration of fluorescence (turn-on state).
ICT-based probes: In ICT-based sensors, the fluorophore is conjugated with an electron-donating or electron-withdrawing group. Upon excitation, an intramolecular charge transfer occurs, and the resulting excited state is often non-emissive or weakly emissive. Binding of an analyte can alter the ICT process, leading to a change in the fluorescence output.
Reactive probes represent another class of chemosensors where the analyte triggers an irreversible chemical reaction that transforms a non-fluorescent or weakly fluorescent molecule into a highly fluorescent product. rsc.org This approach can offer very high selectivity. The this compound molecule is an excellent starting material for synthesizing such probes, as the iodomethyl group can be readily converted into a variety of receptor units through straightforward chemical transformations.
Detection of Metal Ions (e.g., Cu²⁺, Zn²⁺, Ag⁺, Hg²⁺, Cr³⁺)
Derivatives of this compound are versatile platforms for the design of chemosensors for a range of metal ions. By attaching a suitable metal ion chelating unit to the anthracene scaffold, highly selective and sensitive probes can be developed. The synthesis of these probes often involves the nucleophilic displacement of the iodide from this compound by a receptor moiety containing donor atoms like nitrogen, sulfur, or oxygen.
Copper (Cu²⁺): Anthracene-based sensors have been developed for the detection of Cu²⁺. The fluorescence of the anthracene unit can be quenched upon coordination with Cu²⁺ due to the paramagnetic nature of the ion, which promotes non-radiative decay pathways.
Zinc (Zn²⁺): A number of fluorescent chemosensors for Zn²⁺ have been reported based on the anthracene fluorophore. mdpi.comresearchgate.netewha.ac.kr These sensors often feature a receptor unit containing nitrogen and/or oxygen donor atoms that selectively bind to Zn²⁺. mdpi.comresearchgate.netewha.ac.kr This binding event typically disrupts a PET quenching pathway, leading to a "turn-on" fluorescence response. mdpi.com For example, a sensor synthesized from anthracene-9-carboxaldehyde and a triazole-thiol derivative showed a significant fluorescence enhancement upon binding to Zn²⁺. mdpi.com
Silver (Ag⁺): Selective fluorescent chemosensors for Ag⁺ have been synthesized using anthracene derivatives. In one example, 1,8-bis(pyrazolylmethyl)anthracene, prepared from 1,8-bis(bromomethyl)anthracene, exhibited selective fluorescence quenching in the presence of Ag⁺ and Cu²⁺. acs.org A related compound, 9,10-bis(pyrazolylmethyl)anthracene, showed selective quenching only with Ag⁺, highlighting how the substitution pattern can fine-tune selectivity. acs.orgelsevierpure.com These examples demonstrate that halomethylanthracenes are effective precursors for Ag⁺ sensors. acs.orgelsevierpure.com
Mercury (Hg²⁺): Anthracene-based chemosensors have been designed for the highly sensitive and selective "turn-on" detection of Hg²⁺. acs.orgmdpi.com One strategy involves the use of thioacetal-containing anthracene derivatives. In the presence of Hg²⁺, the thioacetal is hydrolyzed, releasing a highly fluorescent anthracene aldehyde. acs.org This chemodosimeter approach provides excellent selectivity for Hg²⁺ over other metal ions. acs.org
Chromium (Cr³⁺): "Turn-on" fluorescent probes for Cr³⁺ have been developed from anthracene derivatives. nih.govnih.gov A probe synthesized from 2-aminoanthracene and 2-thiophenecarboxaldehyde showed a significant fluorescence enhancement in the presence of Cr³⁺. nih.govnih.gov The proposed mechanism involves the hydrolysis of the C=N bond of the Schiff base upon coordination with Cr³⁺, leading to the release of the highly fluorescent 2-aminoanthracene. nih.gov
The following table summarizes the performance of some representative anthracene-based fluorescent chemosensors for various metal ions.
| Target Ion | Sensor Design Principle | Response | Limit of Detection (LOD) | Reference |
| Zn²⁺ | Inhibition of PET | Turn-on | - | mdpi.com |
| Ag⁺ | Fluorescence Quenching | Turn-off | - | acs.org |
| Hg²⁺ | Chemodosimeter (Thioacetal Hydrolysis) | Turn-on | 59 nM | acs.org |
| Cr³⁺ | Chemodosimeter (Schiff Base Hydrolysis) | Turn-on | 0.4 µM | nih.gov |
Sensing of Anions and Neutral Molecules (e.g., Hypochlorous Acid, Water, Nitroaromatics)
Derivatives of this compound are instrumental in the development of chemosensors for the detection of various anions and neutral molecules. The inherent fluorescence of the anthracene core is often modulated by its interaction with specific analytes, leading to changes in fluorescence intensity that can be quantified.
Hypochlorous Acid Detection:
Hypochlorous acid (HOCl) is a significant reactive oxygen species (ROS) involved in numerous physiological and pathological processes. Consequently, the development of selective and sensitive fluorescent probes for its detection is of great interest. Anthracene derivatives have been successfully employed for this purpose. For instance, an anthracene carboxyimide-based selenide probe was designed for the ultrasensitive detection of HOCl, exhibiting a significant fluorescence enhancement and a low detection limit. Another study developed a mitochondria-targeted fluorescent probe based on anthracene carboxamide, which demonstrated a rapid and sensitive response to mitochondrial hypochlorite. The sensing mechanism in many of these probes involves the specific oxidation of a recognition group by HOCl, which in turn alters the electronic properties of the anthracene fluorophore and leads to a change in its fluorescence emission.
Sensing of Nitroaromatics:
The detection of nitroaromatic compounds is crucial due to their use in explosives and their environmental impact. Anthracene and its derivatives have been extensively investigated as fluorescent probes for sensing nitroaromatics. The sensing mechanism is typically based on fluorescence quenching of the anthracene moiety upon interaction with the electron-deficient nitroaromatic compounds. This quenching can occur through photoinduced electron transfer (PET) or resonance energy transfer (RET). Researchers have synthesized diphenyl-anthracene derivatives that exhibit strong fluorescence and high sensitivity towards nitroaromatic explosives like picric acid (PA).
Anion Sensing:
The recognition and sensing of anions are important in various biological and environmental contexts. Anthracene-based chemosensors have been designed to bind with various anions through interactions such as hydrogen bonding. An anthracene-appended ortho-aminomethylphenylboronic acid was shown to interact with a range of organic and inorganic anions, resulting in a "turn-off" fluorescence response due to an enhanced photoinduced electron transfer (PET) mechanism. Another study reported an anthracene-based tripodal ligand that exhibited fluorescence enhancement upon binding with anions like fluoride and sulfate. The binding affinity and selectivity of these sensors can be tuned by modifying the structure of the receptor unit attached to the anthracene core.
Table 1: Examples of Anthracene Derivatives in Chemical Sensing
| Derivative Type | Target Analyte | Sensing Mechanism | Key Findings |
| Anthracene carboxyimide-based selenide | Hypochlorous Acid (HOCl) | Oxidation of selenium | 104-fold fluorescence enhancement, 36.2 nM detection limit. |
| Mitochondria-targeted anthracene carboxamide | Mitochondrial Hypochlorite | Oxidation of thioether | Rapid response (within 6 s), 23 nM detection limit. |
| Diphenyl-anthracene derivatives | Nitroaromatic Explosives (e.g., Picric Acid) | Fluorescence Quenching (PET and RET) | High quenching constant (6.3×10^4 L mol-1). |
| Anthracene-appended ortho-aminomethylphenylboronic acid | Various Anions | Photoinduced Electron Transfer (PET) | Strong "turn-off" fluorescence response. |
| Anthracene-based tripodal ligand | Anions (Fluoride, Sulfate) | Hydrogen Bonding and Electrostatic Interactions | Fluorescence enhancement upon anion binding. |
DNA Binding and Photocleavage Studies
The planar aromatic structure of the anthracene moiety allows it to interact with DNA, primarily through intercalation, where it inserts itself between the base pairs of the DNA double helix. This interaction is a key area of study, particularly for the development of new therapeutic agents. Furthermore, upon photoirradiation, some anthracene derivatives can induce cleavage of the DNA strands, a property that is being explored for photodynamic therapy.
DNA Binding:
Derivatives of anthracene have been shown to bind to DNA, with the mode and affinity of binding being dependent on the nature and position of the substituents on the anthracene ring. For instance, anthracene-9,10-dione derivatives have been studied for their intercalative DNA-binding mode. The interaction is often stabilized by van der Waals forces, and hydrogen bonding between the substituents and the DNA backbone. Theoretical and experimental studies have shown that some anthracene derivatives exhibit a preference for binding to AT-rich regions of DNA. The fluorescence of anthracene derivatives is often quenched by GC sequences and enhanced by AT sequences, providing a method to probe the nature of the binding site.
Photocleavage:
The ability of anthracene derivatives to cleave DNA upon exposure to light is a significant area of research. This photocleavage activity is often mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen, upon photoexcitation of the anthracene chromophore. These reactive species can then damage the DNA backbone, leading to strand scission. For example, novel anthracene-appended macrocyclic polyamines have been synthesized and shown to possess excellent DNA photocleavage ability. The efficiency of photocleavage can be influenced by factors such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the anthracene derivative. Some studies have also explored the development of photoactivatable anthracene-based DNA interstrand cross-linkers for light-controlled anticancer activity. These compounds are designed to form covalent bonds between the two strands of DNA upon UV activation, leading to cell death.
Table 2: DNA Interaction and Photocleavage Activity of Anthracene Derivatives
| Derivative | DNA Interaction Mode | Photocleavage Activity | Mechanism of Action |
| Anthracene-9,10-dione derivatives | Intercalation | Varies with substituents | Inhibition of topoisomerase II |
| Anthracene-appended macrocyclic polyamines | Groove binding and partial intercalation | Excellent | Not specified |
| 9,10-Dimethylanthracene derivatives | Intercalation | High upon UV activation | Photo-induced interstrand cross-linking |
| Isomeric methylbenz[a]anthracenes | Not specified | Varies with isomer | Related to HOMO-LUMO energy gap |
| ### 6.2.5. Microscopic Imaging Studies utilizing this compound Derivatives |
The inherent fluorescence of the anthracene core makes its derivatives, including those of this compound, valuable probes for various microscopic imaging applications. By functionalizing the anthracene moiety, researchers can develop probes that target specific cellular components or respond to changes in the cellular environment, enabling the visualization of dynamic biological processes.
Live-Cell Imaging:
A significant application of anthracene derivatives is in live-cell imaging, which allows for the study of cellular dynamics in their native state. For instance, an anthracene carboxamide-based fluorescent probe has been developed for the rapid and sensitive detection of mitochondrial hypochlorite in living cells. This probe exhibits good water solubility, low toxicity, and selectively localizes to mitochondria, enabling real-time imaging of reactive oxygen species within this organelle. The development of such probes is crucial for understanding the roles of various analytes in cellular function and pathology.
Targeted Bioimaging:
By incorporating specific targeting groups, anthracene-based fluorescent probes can be directed to particular organelles or biomolecules within the cell. For example, a mitochondria-targeting dye with red fluorescence has been developed from an anthracene carboxyimide derivative. These targeted probes provide high-resolution images of subcellular structures and can be used to monitor changes in these structures in response to various stimuli. The ability to stain the whole cellular compartment with higher magnification than common nuclear stains highlights the potential of these compounds in detailed cellular imaging.
Two-Photon Microscopy:
Anthracene and its derivatives are also suitable for two-photon microscopy (TPM), an advanced imaging technique that offers deeper tissue penetration and reduced phototoxicity compared to conventional fluorescence microscopy. The simultaneous absorption of two lower-energy photons excites the fluorophore, and this process is largely confined to the focal plane, providing inherent three-dimensional sectioning. The use of anthracene derivatives in TPM can provide high-resolution images of biological structures and processes in thick tissue samples.
Table 3: Applications of Anthracene Derivatives in Microscopic Imaging
| Derivative Type | Imaging Application | Key Features |
| Anthracene carboxamide-based probe | Live-cell imaging of mitochondrial hypochlorite | Rapid response, high sensitivity, low toxicity, mitochondria-specific localization. |
| Anthracene carboxyimide derivative | Targeted bioimaging of mitochondria | Red fluorescence, excellent cell membrane permeability, good photostability. |
| General Anthracene Derivatives | Two-Photon Microscopy | Deep tissue penetration, reduced phototoxicity, inherent 3D sectioning. |
| Styryl and triphenylamine substituted anthracene | Cellular imaging | Stains the entire cellular compartment, low cytotoxicity. |
| ## 6.3. Organic Electronic Materials |
Organic Electronic Materials
Components in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are significant in the field of organic electronics, particularly as components in Organic Light-Emitting Diodes (OLEDs). The anthracene core is well-suited for these applications due to its inherent photoluminescence, high fluorescence quantum yield, and good charge transport properties. These derivatives can be utilized in various layers of an OLED, including the emissive layer, hole-transporting layer, and electron-transporting layer.
Emitting Materials:
Anthracene and its derivatives are extensively studied as blue fluorescent materials. The color of the emitted light can be tuned by modifying the substituents on the anthracene core. For instance, attaching electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to shifts in the emission wavelength. Researchers have developed deep-blue emitters based on anthracene and pyrene moieties that exhibit high external quantum efficiencies. These materials often feature a twisted molecular structure to prevent intermolecular interactions that can lead to aggregation-caused quenching of the fluorescence.
Host Materials:
In some OLED architectures, the emissive material is dispersed as a dopant in a host material. Anthracene derivatives can also serve as excellent host materials for fluorescent and phosphorescent emitters. A good host material should have a wide band gap and appropriate energy levels to facilitate efficient energy transfer to the dopant. A novel anthracene-based host material has been synthesized that, when used in an OLED, achieved a real blue emission with high external quantum efficiency and limited efficiency roll-off at high brightness.
Hole and Electron Transporting Materials:
Table 4: Performance of OLEDs Incorporating Anthracene Derivatives
| Anthracene Derivative | Role in OLED | Emission Color | Maximum External Quantum Efficiency (EQE) | Commission Internationale de l'Eclairage (CIE) Coordinates |
| 9,10-di(pyren-1-yl)anthracene (PyAnPy) | Emitter | Deep-Blue | 4.78% | (0.16, 0.10) |
| 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy) | Emitter | Deep-Blue | 5.48% | (0.15, 0.06) |
| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) | Host | Blue | 8.3% | (0.133, 0.141) |
| TPA-TAn-DMAC | Emitter | Deep-Blue | 4.9% | (0.14, 0.18) |
| Cz-TAn-DMAC | Emitter | Blue | 4.8% | (0.15, 0.08) |
| ### 6.3.2. Charge Carrier Mechanisms in Organic Semiconductors |
The performance of organic electronic devices is fundamentally governed by the efficiency of charge carrier (hole and electron) transport within the organic semiconductor materials. In anthracene-based materials, charge transport occurs through a hopping mechanism, where charge carriers move between adjacent molecules. The rate of this hopping is influenced by several factors, including the electronic coupling between molecules (transfer integral) and the reorganization energy.
Hopping Mechanism:
In organic molecular crystals and amorphous thin films, charge transport is typically described by a hopping model. This involves the transfer of a charge carrier from a neutral molecule to an adjacent ionized molecule. The efficiency of this process is dependent on the spatial overlap of the molecular orbitals of the neighboring molecules. A larger overlap, and thus a larger transfer integral, facilitates faster charge transport.
Reorganization Energy:
The reorganization energy is the energy required to distort the geometry of a molecule when it gains or loses an electron. A lower reorganization energy is desirable for efficient charge transport, as it represents a smaller energy barrier for the hopping process. Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate the reorganization energies for both hole and electron transport in anthracene derivatives.
Ambipolar Transport:
Some anthracene derivatives exhibit ambipolar transport, meaning they can efficiently transport both holes and electrons. This property is highly desirable for certain applications, such as in the fabrication of complementary logic circuits and light-emitting transistors. For example, an anthracene-containing conjugated polymer has been shown to exhibit very good ambipolar behavior, with electron mobility being even higher than hole mobility. The ambipolar nature is often attributed to the delocalization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) over the polymer backbone.
Influence of Molecular Structure:
The charge transport properties of anthracene derivatives can be significantly tuned by modifying their molecular structure. For instance, introducing electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3) can lower the LUMO energy level, which is favorable for electron injection and transport. The packing of the molecules in the solid state also plays a crucial role. A tight, well-ordered packing, such as a face-to-face π-π stacking, can enhance the electronic coupling between molecules and lead to higher charge carrier mobilities.
Table 5: Charge Transport Properties of Anthracene Derivatives
| Derivative Type | Transport Type | Key Factors Influencing Transport |
| Anthracene-containing conjugated polymer | Ambipolar | High delocalization of HOMO and LUMO |
| 9,10-disubstituted anthracene derivatives | Can be tuned for n-type or p-type | Reorganization energy, electronic coupling |
| Anthracene derivatives with -CN groups | n-type | Lower LUMO energy, tight molecular packing |
| Asymmetric anthracene derivatives | Electron transport | Face-to-face π-π stacking |
| ### 6.3.3. Potential in Organic Field-Effect Transistors (OFETs) and Memory Devices |
Derivatives of this compound are promising candidates for the active layer in organic field-effect transistors (OFETs) and as the functional material in organic memory devices. Their performance in these applications is closely tied to their charge transport characteristics and molecular packing in the solid state.
Organic Field-Effect Transistors (OFETs):
The planar structure of the anthracene core promotes strong intermolecular π-π interactions, which are crucial for efficient charge transport in the active layer of an OFET. The charge carrier mobility, a key performance metric for OFETs, can be tuned by modifying the substituents on the anthracene ring. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby facilitating either p-type (hole) or n-type (electron) transport. The morphology of the thin film and the molecular packing also play a significant role in determining the device performance. Well-ordered crystalline domains with favorable molecular orientations can lead to significantly higher charge carrier mobilities.
Organic Memory Devices:
Anthracene-based materials have also been investigated for their potential in non-volatile resistive memory devices. The memory effect in these devices is often attributed to charge trapping and de-trapping mechanisms within the organic material. Polyimides containing anthracene moieties, for example, have demonstrated write-once-read-many-times (WORM) memory behavior with high on/off ratios. The location of the anthracene unit within the polymer structure (i.e., in the main chain or as a side chain) can influence the memory performance. It has been suggested that side-chain anthracene moieties may lead to more effective inter-chain charge transfer, resulting in lower switching voltages and higher device yields. The charge trapping can be influenced by the presence of defects or impurities in the material, which can create energy states within the band gap.
Table 6: Performance of Anthracene-Based Organic Electronic Devices
| Device Type | Anthracene Derivative | Key Performance Metric | Value |
| OFET | 9,9'-bianthracene | Hole Mobility | 0.067 cm²/Vs |
| OFET | Bisthienyl anthracene with hexyl groups | Hole Mobility | 0.50 cm²/Vs |
| OFET | Phenylvinyl anthracene derivative | Hole Mobility | 1.3 cm²/Vs |
| Memory Device | Polyimide with side-chain anthracene (6FDA-AMDA) | On/Off Ratio | up to 10⁶ |
| Memory Device | Polyimide with main-chain anthracene (6FDA-AnDA) | On/Off Ratio | up to 10⁴ |
Future Research Directions and Emerging Paradigms
Development of Next-Generation Chemosensors with Enhanced Selectivity and Sensitivity
The anthracene (B1667546) moiety is an excellent fluorophore, making its derivatives promising candidates for fluorescent chemosensors. Future research will likely focus on leveraging the reactive C-I bond in 2-(Iodomethyl)anthracene to develop next-generation sensors. By substituting the iodine atom with specifically designed receptor units, it is possible to create chemosensors that exhibit high selectivity and sensitivity for a variety of analytes, including metal ions, anions, and biologically relevant molecules.
An emerging paradigm involves creating "turn-on" fluorescent sensors. For instance, an anthracene-based probe integrated with a thiophene (B33073) moiety has demonstrated the ability to selectively detect chromium (III) ions. nih.gov The sensing mechanism can involve the hydrolysis of a C=N bond, triggered by the analyte, which restores the fluorescence of the anthracene core. nih.gov Following this principle, this compound can be functionalized with binding units like dipicolylamine derivatives, which have been shown to be effective in creating sensors for ions such as Zn2+. ewha.ac.kr The goal is to design systems where the binding of a target analyte modulates the photophysical properties of the anthracene core, leading to a measurable change in fluorescence intensity or wavelength, thus enabling sensitive detection.
Table 1: Potential Design Strategies for this compound Based Chemosensors
| Target Analyte | Proposed Receptor Unit | Sensing Mechanism |
|---|---|---|
| Heavy Metal Ions (e.g., Cr3+, Zn2+) | Thiophene-based moieties, Dipicolylamine | Analyte-induced hydrolysis or conformational change |
| Anions (e.g., F-, CN-) | Lewis acidic groups (e.g., boronic acids) | Anion binding leading to fluorescence quenching or enhancement |
Integration of this compound into Supramolecular Architectures and Frameworks
Anthracene's planar, panel-like structure makes it an ideal component for constructing complex supramolecular assemblies. rsc.orgresearchgate.net Future work will explore the use of this compound as a key building block for creating novel macrocycles, cages, and coordination polymers. researchgate.netdoaj.org The iodomethyl group serves as a versatile anchor for covalent bond formation, enabling the programmed assembly of intricate, multi-anthracene architectures. researchgate.net
These supramolecular structures hold promise for applications in host-guest chemistry, where they can encapsulate guest molecules like fullerenes. researchgate.net The development of cage-like structures and metallacycles could lead to new materials for molecular recognition, catalysis, and drug delivery. doaj.org By carefully designing the linkers and the geometry of the assembly, researchers can control the size and shape of the internal cavities, tailoring them for specific functions.
Exploration of Advanced Optoelectronic Applications
Anthracene derivatives are renowned for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their favorable photophysical properties. beilstein-journals.orgrsc.org Future research is expected to utilize this compound as a precursor for novel materials in advanced optoelectronics.
The ability to modify the this compound molecule allows for fine-tuning of its electronic properties. For example, introducing different substituents can alter the HOMO/LUMO energy levels, which is critical for efficient charge injection and transport in electronic devices. mdpi.com Research into multifunctional materials that combine the high charge carrier mobility of liquid crystals with the strong fluorescence of an anthracene core is an emerging trend. rsc.org Derivatives of this compound could be designed to self-assemble into highly ordered structures, enhancing performance in devices like organic phototransistors and color-tunable OLEDs. rsc.orgmdpi.com
Table 2: Potential Optoelectronic Applications and Corresponding Research Focus
| Application | Key Property to Optimize | Research Direction |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | High Photoluminescence Quantum Yield (PLQY) | Synthesis of derivatives with enhanced solid-state emission |
| Organic Field-Effect Transistors (OFETs) | High Hole Mobility | Design of molecules promoting ordered packing in thin films |
Machine Learning Approaches in Predicting Properties and Designing New Derivatives
The vast chemical space of possible this compound derivatives presents a challenge for traditional, intuition-based discovery. Machine learning (ML) is emerging as a powerful tool to accelerate the design of new functional molecules. nih.gov Future research will increasingly apply ML models to predict the properties of novel derivatives and guide synthetic efforts.
Explainable ML can uncover the specific structural features that determine a compound's activity or properties. nih.gov Models like Δ²-learning can predict reaction properties and activation energies with high accuracy, significantly speeding up the process of characterizing new chemical reactions. rsc.orgresearchgate.net By training ML models on datasets of known anthracene derivatives, it will be possible to predict key parameters such as chemical potential, solubility, and photophysical characteristics for new, unsynthesized compounds derived from this compound. nih.gov This predictive power will allow researchers to prioritize the synthesis of the most promising candidates for specific applications, saving time and resources.
Green Chemistry Aspects in the Synthesis and Application of this compound
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming central to chemical manufacturing. researchgate.netacs.org Future research will focus on developing more environmentally benign methods for both the synthesis and application of this compound and its derivatives.
This includes exploring synthetic routes that utilize water as a solvent, employ inexpensive and non-toxic catalysts like iodine, and use green oxidants such as hydrogen peroxide. rsc.org A key goal is to develop highly atom-economical reactions, where the majority of atoms from the reactants are incorporated into the final product, minimizing waste. rsc.org The pharmaceutical industry, a major user of complex organic molecules, has been an early adopter of green chemistry principles, indicating a broader trend toward sustainable synthesis that will undoubtedly influence the future production of specialty chemicals like this compound. acs.org
Hybrid Systems Incorporating this compound with Nanomaterials
The integration of organic molecules with inorganic nanomaterials creates hybrid systems with synergistic properties and novel functionalities. mdpi.com this compound is an ideal candidate for this approach, with the iodomethyl group providing a reactive site for grafting the fluorescent anthracene unit onto the surface of various nanomaterials, such as metal nanoparticles, quantum dots, and carbon-based materials. nih.gov
These hybrid materials could find applications in enhanced sensing, bioimaging, and therapeutics. nih.gov For example, attaching this compound derivatives to silica-coated quantum dots could improve their stability and biocompatibility for biological sensing. mdpi.com The synergy between the components can lead to enhanced sensitivity and selectivity in sensors for environmental pollutants or heavy metals. mdpi.com Furthermore, integrating these organic-inorganic hybrids into devices offers a promising platform for developing next-generation technologies that combine the distinct advantages of both material classes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Iodomethyl)anthracene, and how can reaction efficiency be optimized?
- Methodological Answer : A typical approach involves halogenation or substitution reactions targeting the anthracene core. For example, iodomethyl groups can be introduced via nucleophilic substitution using methyl iodide derivatives under controlled conditions (e.g., Wittig-like reactions with phosphonium salts). Optimization includes adjusting stoichiometry, reaction temperature (e.g., reflux conditions), and catalysts. Purification via column chromatography or recrystallization ensures product integrity. Monitoring intermediates using TLC or NMR is critical .
Q. How can researchers validate the purity of this compound during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with anthracene standards is a primary method. Spots are compared under UV light, and discrepancies (e.g., branching due to impurities) are resolved via repeated purification. Spectroscopic techniques like H NMR and IR confirm structural integrity, while GC-MS identifies volatile byproducts. For quantitative purity, HPLC with UV detection (e.g., 254 nm) is recommended .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves inspected for integrity, and wear flame-retardant lab coats. Perform reactions in fume hoods to avoid inhalation. Respiratory protection (e.g., P95 masks) is advised for prolonged exposure. Spill management requires inert absorbents (e.g., vermiculite) and waste disposal in designated halogenated solvent containers. Avoid aqueous drains to prevent environmental contamination .
Advanced Research Questions
Q. How do photophysical properties of this compound influence its applicability in optoelectronic devices?
- Methodological Answer : The anthracene core’s fluorescence quantum yield (up to 41.2% in derivatives) and charge carrier mobility (e.g., 34 cm V s) make it suitable for OLEDs. Researchers measure emission spectra (e.g., fluorescence spectroscopy) and conduct cyclic voltammetry to assess redox stability. Computational modeling (e.g., DFT) predicts electronic transitions, validated against experimental UV-Vis spectra .
Q. What microbial degradation pathways exist for anthracene derivatives, and how can intermediates be analyzed?
- Methodological Answer : Bacillus thuringiensis degrades anthracene via anthracen-9(10H)-one and phenolic intermediates (e.g., pyrocatechol). Researchers use GC-MS to detect metabolites like 1-methoxy-4-[2-(4-methylphenyl)ethenyl]benzene. Stable isotope probing (SIP) tracks C-labeled substrates, while HPLC quantifies degradation efficiency. Pathway elucidation requires comparative studies with Pseudomonas spp. to resolve species-specific enzymatic activity .
Q. How can contradictions in shock-induced dimerization data for anthracene derivatives be resolved?
- Methodological Answer : Discrepancies in shock velocity vs. particle velocity plots (e.g., at 18 GPa) arise from intermolecular coupling. Researchers combine mass spectral analysis (to detect dimerization) with molecular dynamics (MD) simulations (e.g., AIREBO force fields) to model reaction thresholds. Cross-validation with Hugoniot pressure-volume data reconciles experimental and computational results .
Q. What analytical standards are available for quantifying anthracene derivatives in complex matrices?
- Methodological Answer : Standards like NY/T 3173-2017 (GC-MS/MS for anthraquinones) and YB/T 5086-2014 (anthracene content via HPLC) are validated. For iodomethyl derivatives, internal standards (e.g., deuterated analogs) improve LC-MS accuracy. Method validation includes spike-recovery tests (80–120% acceptable range) and precision analysis (RSD <5%) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the pH-dependent reactivity of this compound?
- Methodological Answer : Use buffered solutions (pH 2–12) to assess stability via UV-Vis kinetics. Monitor iodomethyl group hydrolysis by tracking iodide release with ion-selective electrodes. Control variables include temperature (25–60°C) and ionic strength. Statistical tools like ANOVA (e.g., Table 1 in PAH saponification studies) identify significant pH effects .
Q. What strategies mitigate fluorescence quenching in anthracene-based probes during cellular imaging?
- Methodological Answer : Encapsulate the compound in lipid nanoparticles to reduce aggregation-induced quenching. Modify the anthracene core with electron-donating groups (e.g., methoxy) to enhance photostability. Confocal microscopy with low-intensity excitation (405 nm) minimizes photobleaching. Reference control experiments with non-fluorescent analogs isolate background noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
